molecular formula C6H12ClF2NO2 B6223867 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride CAS No. 2763749-27-3

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride

Cat. No. B6223867
CAS RN: 2763749-27-3
M. Wt: 203.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride (AFMPH) is an organic compound that belongs to the family of amino acids. It is a white crystalline solid that is soluble in water and has a molecular weight of 216.56 g/mol. AFMPH is a versatile molecule that has a wide range of applications in scientific research and laboratory experiments.

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is not yet fully understood. However, it is believed that the molecule binds to the active site of enzymes, thereby inhibiting their activity. This inhibition can be used to study the function of enzymes and their role in various biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of hormones and neurotransmitters. In addition, this compound has been found to have an anti-inflammatory effect, as well as to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride in laboratory experiments include its low cost and availability, as well as its ability to selectively inhibit the activity of enzymes. However, there are some limitations to its use, such as its short half-life, which means that it must be used quickly after synthesis.

Future Directions

For the use of 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride in scientific research and laboratory experiments include further investigation into its mechanism of action, as well as its potential use in drug design and development. In addition, further research is needed to determine the biochemical and physiological effects of this compound, and its potential use in the treatment of various diseases and disorders. Finally, further research is needed to explore the potential use of this compound in the development of novel therapeutic agents.

Synthesis Methods

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride can be synthesized through a variety of methods, including the reaction of 4-fluorobutyric acid chloride with ammonia, followed by hydrolysis of the resulting 4-fluoro-2-aminobutanoic acid chloride. Another method is the reaction of 2-chloro-4-fluorobutyric acid with ammonia, followed by hydrolysis of the resulting 2-amino-4-fluorobutanoic acid.

Scientific Research Applications

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is used in a variety of scientific research applications, including in the study of enzymes, protein folding and structure, and drug design. It has also been used in the study of neuronal and cardiovascular physiology, as well as in the study of the effects of drugs on the central nervous system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride involves the reaction of 5-fluoro-4-(fluoromethyl)pentanoic acid with ammonia and hydrochloric acid.", "Starting Materials": [ "5-fluoro-4-(fluoromethyl)pentanoic acid", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Add 5-fluoro-4-(fluoromethyl)pentanoic acid to a reaction vessel", "Add ammonia to the reaction vessel and heat to 60-70°C for 2 hours", "Cool the reaction mixture to room temperature", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Filter the solid product and wash with cold water", "Dry the product under vacuum to obtain 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride" ] }

CAS RN

2763749-27-3

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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